

A Technical Guide to TAT (47-57) Peptide-Mediated Cargo Delivery

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

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The HIV-1 Trans-Activator of Transcription (TAT) peptide, particularly the basic domain corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR), is one of the most extensively studied cell-penetrating peptides (CPPs).[1][2] Its remarkable ability to traverse cellular membranes and deliver a wide array of macromolecular cargo makes it an invaluable tool in drug delivery and biomedical research.[3][4] This guide provides a comprehensive overview of its delivery mechanisms, quantitative efficacy, and the experimental protocols required for its application.

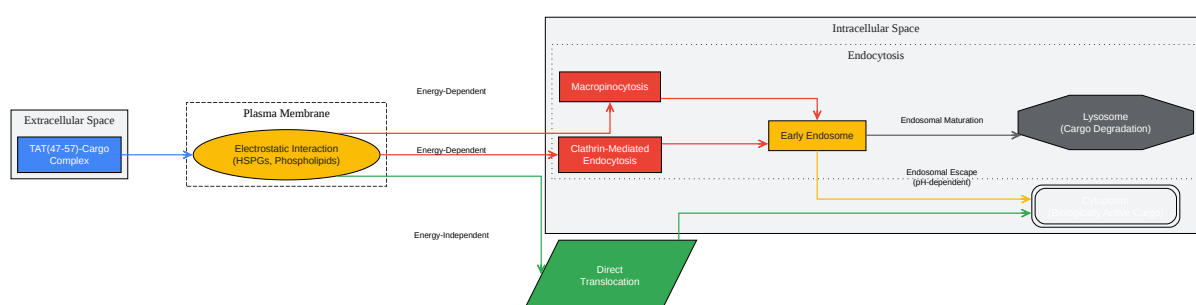
Core Concepts: Mechanism of Cellular Translocation

The precise mechanism by which TAT (47-57) enters cells has been a subject of extensive research, with evidence supporting multiple pathways. The uptake process is influenced by several factors, including the nature and size of the cargo, peptide concentration, and the specific cell type.[5] The primary mechanisms can be broadly categorized into direct translocation and endocytosis.

- **Direct Translocation:** Early studies suggested an energy-independent mechanism where the highly cationic TAT peptide directly interacts with the negative charges on the cell membrane's phospholipids and heparan sulfate proteoglycans (HSPGs).[6] This interaction is thought to induce transient pore formation or membrane destabilization, allowing the peptide and its cargo to pass directly into the cytoplasm.[6][7]

- Endocytosis: A substantial body of evidence now indicates that TAT-cargo complexes are predominantly internalized via energy-dependent endocytic pathways.[2][8] Depending on the cargo and cell type, this can occur through:
 - Macropinocytosis: This receptor-independent pathway involves the formation of large, irregular vesicles (macropinosomes) and has been identified as a major entry route for TAT-protein conjugates.[5][6]
 - Clathrin-Mediated Endocytosis: This pathway has been observed for the uptake of TAT peptide conjugated to smaller molecules.[1][2]
 - Caveolae-Mediated Endocytosis: Some studies have also implicated lipid raft and caveolae-dependent pathways in the internalization of TAT fusion proteins.[1]

A critical challenge for all endocytic pathways is the subsequent endosomal escape. After internalization, the TAT-cargo complex is entrapped within endosomes. To exert its biological effect, the cargo must be released into the cytoplasm before the endosome matures into a lysosome, where enzymatic degradation would occur.[2][9] The cationic nature of the TAT peptide is believed to facilitate this escape by interacting with anionic lipids in the endosomal membrane, leading to membrane destabilization and cargo release.[10]



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Cellular uptake mechanisms of TAT (47-57)-cargo complexes.

Cargo Delivery Capabilities and Quantitative Data

TAT (47-57) has been successfully used to deliver a diverse range of cargo molecules, from small molecules to large nanoparticles.^{[5][11]} The method of linking the cargo to the peptide—either through covalent bonds or non-covalent electrostatic interactions—is a key determinant of the delivery system's success.^{[5][7]}

Table 1: Summary of TAT (47-57) Delivered Cargo

Cargo Type	Linkage Type	Example(s)	Target System	Key Finding	Reference(s)
Proteins/Enzymes	Covalent (Fusion)	Cre Recombinase, β -galactosidase, Cas9	Various mammalian cells	Biologically active protein delivered to cytoplasm and nucleus.	[5] [11] [12]
Nucleic Acids	Non-covalent	Plasmid DNA (pDNA), siRNA	HeLa, CHO, endothelial cells	Forms complexes that facilitate transfection; efficiency can rival commercial reagents.	[5] [8]
Nanoparticles	Covalent/Non-covalent	Liposomes, Iron Oxide Particles	Cancer cell lines (BT20, LLC)	Surface modification with TAT enhances cellular uptake by over 100-fold in some cases.	[13] [14]
Small Molecules	Covalent	Doxorubicin, Fluorescent dyes	Cancer cell lines (KB-V1)	Overcomes drug resistance by increasing intracellular accumulation.	[15]
Peptides	Covalent	Various bioactive peptides	Neuronal cells, HeLa	Facilitates intracellular targeting of otherwise membrane-	[3]

impermeable
peptides.

Table 2: Quantitative Analysis of TAT-Mediated Delivery

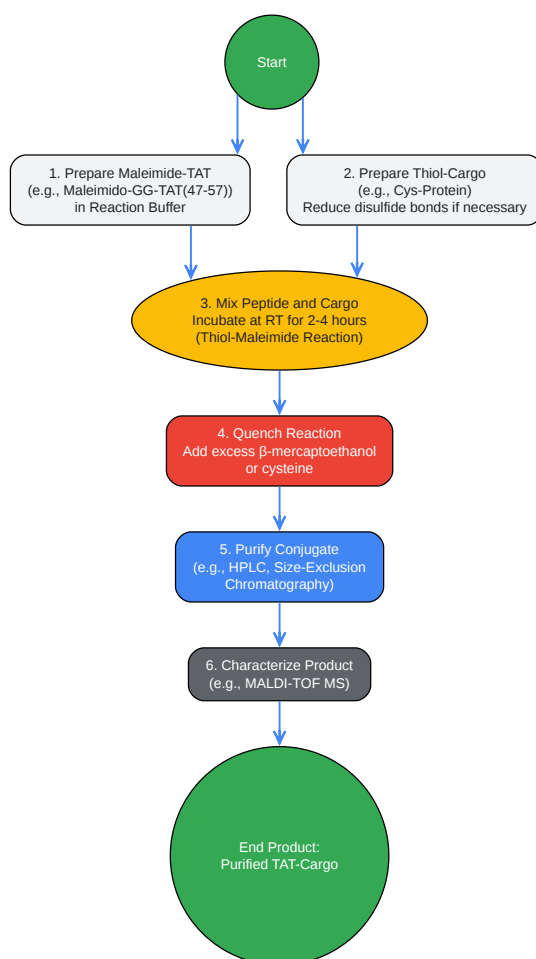
Cargo	Cell Line	Peptide Conc.	Uptake Metric	Result	Reference(s)
FITC-Streptavidin	HeLa	5-10 μ M	pmol of cargo / mg of total protein	~1.5-2.0 pmol/mg (TAT-biotin conjugate) vs. negligible uptake with co-incubation.	[16]
TAT-Streptavidin	HeLa	2 μ M	Colocalization with Endocytic Marker	~10-fold higher colocalization with macropinocytosis marker vs. clathrin marker.	[1]
Plasmid DNA (pmaxGFP)	Human Endothelial Cells	Charge Ratio (TAT:DNA) 16:1	% GFP Positive Cells	Significant increase in GFP expression, indicating successful transfection.	[5]
TAT-Liposomes	Lewis Lung Carcinoma	N/A	Cellular Uptake	Efficient internalization observed even at 4°C and with metabolic inhibitors.	[14]

TAT-SA-A488 (cargo)	HeLa	2 μ M	Nuclear Fluorescence Intensity	Over 2-fold increase in nuclear delivery when combined with an endosomolyti c agent (PPAA).	[1]
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Key Experimental Protocols

Successful application of TAT (47-57) requires robust methodologies for cargo conjugation and uptake analysis.

This protocol describes the conjugation of a thiol-containing cargo (e.g., a protein with a free cysteine) to a maleimide-functionalized TAT peptide.



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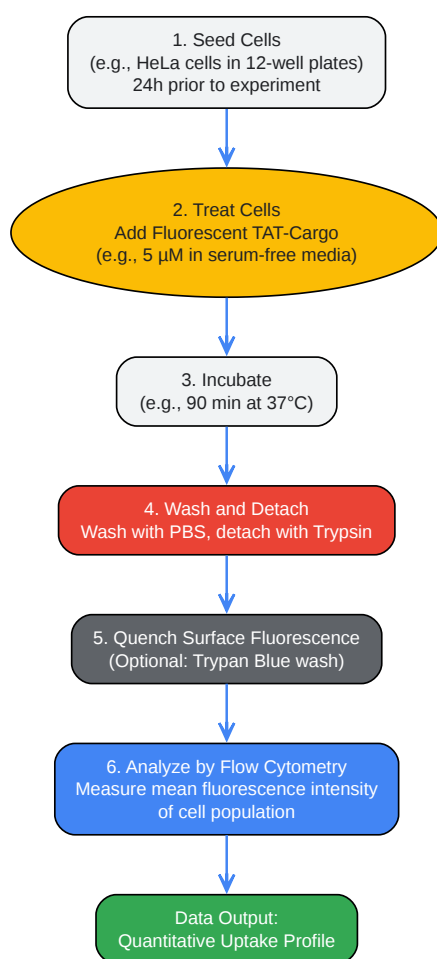
Workflow for covalent conjugation of cargo to TAT peptide.

Methodology:

- **Peptide Preparation:** Dissolve maleimide-functionalized TAT (47-57) peptide in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0-7.5).
- **Cargo Preparation:** Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo is a protein with potential disulfide bonds, pre-treat with a reducing agent like DTT and subsequently remove it using a desalting column.
- **Conjugation Reaction:** Mix the maleimide-TAT and the thiol-cargo at a desired molar ratio (e.g., 10:1 peptide:protein). Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

- Quenching: Stop the reaction by adding a small molecule thiol (e.g., β -mercaptoethanol or cysteine) to quench any unreacted maleimide groups.
- Purification: Remove unreacted peptide and quenching agent by purifying the conjugate. Reverse-phase HPLC or size-exclusion chromatography are common methods.[16]
- Analysis: Confirm the identity and purity of the final TAT-cargo conjugate using techniques like MALDI-TOF mass spectrometry.[16]

This protocol provides a quantitative method to assess the internalization of a fluorescently labeled TAT-cargo complex into a cell population.



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Workflow for quantitative cellular uptake analysis.

Methodology:

- Cell Seeding: Seed cells (e.g., HeLa or CHO) in 12-well plates at a density to achieve ~70% confluency after 24 hours.[16]
- Treatment: Prepare the fluorescently labeled TAT-cargo conjugate in serum-free cell culture medium at the desired final concentration (e.g., 1-5 μ M).[16] Remove the old medium from the cells and add the treatment medium. Include control wells with untreated cells and cells treated with the fluorescent cargo alone.
- Incubation: Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a CO₂ incubator.
- Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.
- Cell Detachment: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
- Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity, which is proportional to the amount of internalized cargo. An optional wash with a quenching agent like Trypan Blue can be used to distinguish between membrane-bound and internalized fluorescence.[17]

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